2-Quinolylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinolylzinc bromide is an organozinc compound with the molecular formula C₉H₆BrNZn. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is often used in organic synthesis, particularly in cross-coupling reactions, due to its reactivity and ability to form carbon-carbon bonds.
Scientific Research Applications
2-Quinolylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Exploration in drug development for its potential pharmacological properties.
Industry: Utilized in the production of materials with specific chemical properties.
Safety and Hazards
Mechanism of Action
Target of Action
2-Quinolylzinc bromide is a complex compound that has been synthesized and tested for its anti-proliferative activity against several human cancer cell lines
Mode of Action
It’s known that quinoline derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes that result in anti-proliferative effects
Biochemical Pathways
Given its anti-proliferative activity, it’s likely that this compound affects pathways related to cell growth and division
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, have not been extensively studied. Understanding these properties is crucial for predicting the compound’s bioavailability and potential side effects. Future studies should focus on elucidating these properties to optimize the compound’s therapeutic potential .
Result of Action
The molecular and cellular effects of this compound’s action are primarily its anti-proliferative effects on cancer cells
Biochemical Analysis
Biochemical Properties
The role of 2-Quinolylzinc bromide in biochemical reactions is not well-documented in the literature. Zinc complexes are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific structure of the zinc complex and the biomolecules involved .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the literature. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Quinolylzinc bromide can be synthesized through the reaction of 2-bromoquinoline with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of 2-bromoquinoline in THF.
- Addition of zinc powder to the solution.
- Stirring the mixture at room temperature or under reflux conditions until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Quinolylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in other types of reactions, including:
Oxidation: Conversion to quinoline derivatives.
Reduction: Formation of reduced quinoline compounds.
Substitution: Replacement of the zinc moiety with other functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Cross-Coupling: Formation of biaryl compounds.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Comparison with Similar Compounds
Similar Compounds
2-Bromoquinoline: A precursor in the synthesis of 2-Quinolylzinc bromide.
Quinoline: The parent compound with a similar structure but different reactivity.
2-Quinolylboronic Acid: Another quinoline derivative used in cross-coupling reactions.
Uniqueness
This compound is unique due to its high reactivity in forming carbon-carbon bonds, making it a valuable reagent in organic synthesis. Its ability to participate in various types of reactions, including oxidation, reduction, and substitution, further enhances its versatility in chemical research.
Properties
IUPAC Name |
bromozinc(1+);2H-quinolin-2-ide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.BrH.Zn/c1-2-6-9-8(4-1)5-3-7-10-9;;/h1-6H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFQVATYSMTRBB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C[C-]=N2.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.